methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate
Description
Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived ester characterized by a phenylacetyl substituent at the 4-position and a methyl carboxylate group at the 2-position of the pyrrole ring. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science, particularly as intermediates in synthesizing bioactive molecules. Its structure enables diverse reactivity, including participation in cycloaddition reactions and catalytic asymmetric syntheses.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-8-11(9-15-12)13(16)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNOHZUYPLJTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate typically involves the reaction of phenylacetyl chloride with a pyrrole derivative. One common method involves the use of Meldrum’s acid as an intermediate. The reaction proceeds as follows :
Preparation of Acyl Meldrum’s Acid: Meldrum’s acid is reacted with phenylacetyl chloride in the presence of anhydrous pyridine and dichloromethane. The reaction mixture is stirred at 0°C and then at room temperature to yield acyl Meldrum’s acid.
Formation of Methyl Ester: The acyl Meldrum’s acid is then refluxed in anhydrous methanol to form methyl phenylacetylacetate.
Cyclization: The methyl phenylacetylacetate undergoes cyclization with a suitable pyrrole derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate as an antimicrobial agent. Research indicates that derivatives of pyrrole compounds exhibit significant activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies revealed that modifications to the pyrrole ring can enhance efficacy against specific bacterial targets, making this compound a candidate for further development in anti-tuberculosis therapies.
Anti-Cancer Properties
The compound has also been investigated for its anticancer properties. Pyrrole derivatives have shown promise in inhibiting cancer cell proliferation and promoting apoptosis in various cancer models. For instance, studies on structurally similar compounds indicate that modifications can lead to increased cytotoxicity against cancer cells, suggesting that this compound may possess similar properties .
Biological Evaluation
Mechanism of Action
The biological evaluation of this compound involves understanding its mechanism of action at a molecular level. Investigations into its interaction with specific biological targets, such as enzymes involved in drug metabolism and transport, are crucial for assessing its pharmacokinetic profile. For example, studies have utilized docking simulations to predict binding affinities to target proteins, which helps in optimizing the compound for therapeutic use .
Toxicity Studies
Toxicological assessments are essential for any potential therapeutic agent. Preliminary studies suggest that while some pyrrole derivatives exhibit cytotoxic effects against cancer cells, they may also show low toxicity towards normal cells, indicating a favorable therapeutic index . Further research is required to comprehensively evaluate the safety profile of this compound.
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic strategies often focus on achieving high yields while minimizing by-products. Recent advancements in synthetic methodologies have allowed for more efficient production routes, which is vital for scaling up for clinical trials .
Derivatives and Their Applications
Exploring derivatives of this compound can lead to compounds with enhanced biological activity or altered pharmacological profiles. For instance, modifications at the carboxylate position or variations in the phenyl substituent can result in compounds with improved solubility or bioavailability .
Mechanism of Action
The mechanism of action of methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. One proposed mechanism is the inhibition of histone deacetylases (HDACs), which regulate gene expression and have implications in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The physicochemical and synthetic properties of pyrrole carboxylates are highly dependent on substituent identity and positioning. Below is a comparative analysis of methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate (referred to as the target compound ) and key analogues:
Table 1: Structural and Molecular Comparison
*LogP value from analogue methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate .
Key Observations :
- Substituent Effects: The target compound exhibits moderate lipophilicity (LogP ~2.95), influenced by the phenylacetyl group. Chlorinated analogues (e.g., 2,4-dichlorobenzoyl in ) likely have higher LogP due to halogen atoms. Amino and acetyl groups (e.g., ) introduce hydrogen-bonding capacity, altering solubility and reactivity.
Key Observations :
- Chiral Synthesis : The target compound’s analogues with stereogenic centers (e.g., ) are synthesized using chiral catalysts like spirocyclic phosphoric acids, achieving high enantiomeric excess (up to 88% ee).
- Achiral Derivatives : Compounds without stereocenters (e.g., ) are synthesized via straightforward functional group transformations, emphasizing yield over stereochemical control.
Spectral and Analytical Data
NMR, HRMS, and IR data provide insights into structural integrity and functional groups:
Table 3: Spectroscopic Comparison
Biological Activity
Methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its role in various biological processes. The presence of the phenylacetyl group enhances its interaction with biological macromolecules, making it a candidate for enzyme inhibition studies and other therapeutic applications.
Target Interactions
Research indicates that compounds with similar structures, particularly those containing the phenylacetyl moiety, often target specific enzymes such as histone deacetylases (HDACs) and other proteins involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit the activity of enzymes like phenylacetate-CoA ligase (PaaK), which is crucial in the phenylacetate catabolic pathway.
Biochemical Pathways
This compound may be involved in several key biochemical pathways, including:
- Phenylacetate Catabolism : This pathway is essential for the degradation of aromatic compounds in bacteria. The compound's interaction with enzymes such as PaaK influences metabolic flux and the production of metabolites.
- Gene Expression Modulation : The compound has been observed to affect gene expression related to metabolic processes, potentially leading to alterations in cellular metabolism and function.
Antimicrobial Properties
Pyrrole derivatives, including this compound, have shown promising antimicrobial activity. In vitro studies have demonstrated effective inhibition against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb) strains. The mechanism underlying this activity involves disruption of mycolic acid biosynthesis, a crucial component of the bacterial cell wall .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound vary significantly with dosage. Lower concentrations tend to exhibit minimal toxicity while higher doses can lead to adverse effects such as enzyme inhibition and cellular damage. Comprehensive studies are necessary to establish a safe therapeutic window for potential clinical applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitubercular Activity : A study highlighted that derivatives of pyrrole with phenyl substituents exhibited potent antitubercular activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mtb .
- Enzyme Inhibition : Research has documented that this compound can inhibit key enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for diseases linked to enzyme dysregulation.
- Toxicological Assessments : Toxicological evaluations have indicated that while some derivatives show low cytotoxicity (IC50 > 64 μg/mL), further investigations are required to fully understand their safety profiles in vivo .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, acyl chloride intermediates (e.g., phenylacetyl chloride) are reacted with methyl pyrrole-2-carboxylate derivatives under anhydrous conditions (e.g., CH₂Cl₂, 0°C to room temperature). Catalysts like DMAP or Et₃N improve reaction efficiency .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via flash chromatography (hexane:EtOAc gradients) yields >80% purity. NMR (¹H, ¹³C) and ESI-MS confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- Techniques :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve aromatic protons (δ 7.2–8.2 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (SHELXL for refinement) resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyrrole and phenyl rings .
Advanced Research Questions
Q. How can enantioselective synthesis of derivatives be achieved using chiral catalysts?
- Methodology : Chiral spirocyclic phosphoric acids (e.g., CPA-1) catalyze asymmetric additions to the pyrrole ring. For example, CPA-1 (10 mol%) in toluene at –20°C achieves enantiomeric excess (ee) >85% for triarylmethane derivatives .
- Optimization : Adjust electron-withdrawing/donating substituents on reactants. HPLC with chiral columns (e.g., Daicel AD-H) quantifies ee .
Q. How do computational methods (DFT) predict electronic properties, and how do they align with experimental data?
- DFT Workflow :
Geometry optimization using B3LYP/6-31G(d) basis sets.
Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
Compare with experimental UV-Vis spectra (λmax ~270–300 nm for π→π* transitions) .
- Contradictions : Exact exchange terms in hybrid functionals (e.g., B3LYP) improve thermochemical accuracy (<3 kcal/mol deviation) but may misestimate steric effects in bulky derivatives .
Q. What strategies resolve contradictions between NMR crystallography and X-ray diffraction data?
- Case Study : Discrepancies in torsional angles (e.g., phenyl ring orientation) arise from dynamic effects in solution vs. static crystal packing. Use variable-temperature NMR and Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O bonds) .
Applications in Drug Development
Q. How is this compound utilized as a building block for bioactive molecules?
- Example : Derivatives with trifluoromethyl or fluoro substituents (e.g., ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-1H-pyrrole-2-carboxylate) show antimicrobial activity. Optimize solubility via ester hydrolysis to carboxylic acids .
- SAR Studies : Introduce sulfonamide or pyridyl groups to enhance binding to enzyme active sites (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
